BMS-202 is a small molecule classified as an immune checkpoint inhibitor. [, , , , , , , , , ] Specifically, it acts as an antagonist of the programmed cell death protein 1 (PD-1)/programmed death-ligand 1 (PD-L1) interaction. [2, 3, 5, 7, 12, 14-16, 18, 23, 24, 28, 30] This interaction plays a crucial role in immune evasion by cancer cells. BMS-202 disrupts this interaction, hindering the ability of cancer cells to evade the immune system. [, , , , , , ]
BMS-202 exerts its antitumor activity by binding to PD-L1 and inducing its dimerization. [, , , , , ] This dimerization prevents the interaction between PD-L1 on tumor cells and PD-1 on T cells, thereby blocking the inhibitory signal that suppresses T cell activation and antitumor immunity. [, , , , , , ]
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6